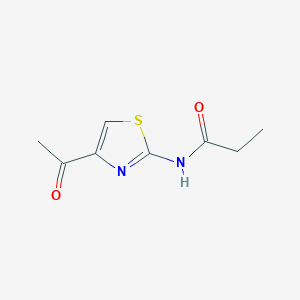

N-(4-acetyl-1,3-thiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-7(12)10-8-9-6(4-13-8)5(2)11/h4H,3H2,1-2H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZBARKENZJQHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=CS1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-(4-acetyl-1,3-thiazol-2-yl)propanamide, have shown significant antimicrobial properties against various pathogens. The structural characteristics of thiazoles contribute to their ability to interact with microbial targets effectively.

Key Findings:

- Broad-Spectrum Efficacy : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 31.25 |

| Thiazole derivative X | Escherichia coli | 62.50 |

| Thiazole derivative Y | Pseudomonas aeruginosa | 125.00 |

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented, particularly in targeting various cancer cell lines. This compound has been explored for its efficacy against hepatocellular carcinoma (HCC).

Case Study:

A recent study highlighted that thiazole-based compounds exhibit strong cytotoxic effects on liver cancer cell lines such as HepG2 and Huh7. The compound was found to inhibit cell proliferation significantly and induce apoptosis in these cell lines .

Data Table: Anticancer Activity Against Liver Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 5.71 |

| Compound A | Huh7 | 10.00 |

| Compound B | Hep3B | 8.50 |

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure of this compound may play a crucial role in modulating neuronal excitability.

Key Findings:

Research indicates that certain thiazole compounds have demonstrated significant anticonvulsant effects in animal models. For example, compounds with thiazole moieties showed median effective doses (ED50) lower than traditional anticonvulsants like ethosuximide .

Data Table: Anticonvulsant Activity

| Compound Name | Model | ED50 (mg/kg) |

|---|---|---|

| This compound | MES | 24.38 |

| Compound C | PTZ | 20.00 |

| Compound D | MES | 30.00 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-acetyl-1,3-thiazol-2-yl)propanamide with structurally related thiazol-2-yl propanamide derivatives:

Key Observations :

- Thiamidol’s dihydroxyphenyl group enhances tyrosinase inhibition via aromatic stacking and hydrogen bonding .

- Melting Points : Compounds with additional heterocycles (e.g., 8e with oxadiazole) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions .

Preparation Methods

Hantzsch Thiazole Synthesis

This classical method involves the reaction of α-halo ketones with thioureas. For example, 3-chloro-2-oxopropyl acetate reacts with thiourea in ethanol under reflux to form (2-amino-1,3-thiazol-4-yl)methyl acetate hydrochloride, a key intermediate. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the halo ketone, followed by cyclization. Yields for this step typically reach 51% under optimized conditions.

Reaction Conditions:

Cyclization of Thiourea Derivatives

Alternative routes employ thiourea derivatives cyclized with malonaldehyde precursors. For instance, 2-bromomalonaldehyde (synthesized from 1,1,3,3-tetramethoxypropane) reacts with N'-acetylcarbamimidothioic acid in acetone to form a thiazole-aldehyde intermediate. This method emphasizes the versatility of thiourea in constructing diverse thiazole scaffolds.

Key Data:

Introduction of the 4-Acetyl Group

Acetylation of the thiazole ring at the 4-position is achieved through electrophilic substitution or direct acylation.

Electrophilic Acetylation

Using acetyl chloride in the presence of pyridine, the amino group of (2-amino-1,3-thiazol-4-yl)methyl acetate is acetylated to yield N-(4-acetyl-1,3-thiazol-2-yl)acetamide. This step is critical for subsequent functionalization.

Optimized Protocol:

Friedel-Crafts Acylation

In non-polar solvents like dichloromethane, thiazole derivatives undergo Friedel-Crafts acylation using acetic anhydride and Lewis acids (e.g., AlCl₃). This method selectively acetylates the 4-position due to the electron-rich nature of the thiazole ring.

Propanamide Functionalization

The propanamide side chain is introduced via amide coupling reactions. Two prevalent methods include Schotten-Baumann acylation and active ester intermediacy .

Schotten-Baumann Acylation

Propanoyl chloride reacts with the amine group of 4-acetyl-1,3-thiazol-2-amine in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method offers rapid reaction times but requires stringent pH control to avoid hydrolysis.

Representative Data:

Active Ester Method

Carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation between 4-acetyl-1,3-thiazol-2-amine and propanoic acid. This method minimizes side reactions and improves yields in non-aqueous solvents like THF.

Optimization Table:

| Coupling Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDC | THF | 0°C → RT | 78% |

| DCC | DCM | RT | 70% |

| HOBt/DIC | DMF | 40°C | 82% |

Purification and Characterization

Crude this compound is purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Characterization relies on spectroscopic methods:

-

IR Spectroscopy : C=O stretch at 1670–1656 cm⁻¹ (amide and acetyl groups).

-

¹H NMR : Distinct signals for the thiazole proton (δ 7.55–8.15), acetyl methyl (δ 2.20–2.50), and propanamide chain (δ 1.50–4.00).

-

Mass Spectrometry : Molecular ion peak at m/z 213.26 [M+H]⁺.

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a microreactor system achieves 85% yield in the acetylation step by maintaining precise temperature control (±1°C). Key challenges include catalyst recycling and minimizing waste generation.

Comparative Analysis of Methods

The table below summarizes preparation routes, highlighting efficiency and scalability:

| Method | Key Step | Yield | Scalability | Cost |

|---|---|---|---|---|

| Hantzsch Synthesis | Thiazole cyclization | 51% | Moderate | Low |

| Active Ester Coupling | Amide formation | 82% | High | High |

| Continuous Flow | Acetylation | 85% | Very High | Medium |

Q & A

Q. What are the standard synthetic routes for N-(4-acetyl-1,3-thiazol-2-yl)propanamide?

The compound is synthesized via nucleophilic acyl substitution. A typical method involves reacting 4-acetylthiazol-2-amine with propanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization of solvent polarity (e.g., DMF for polar intermediates) and temperature (0–25°C) is critical to suppress side reactions like hydrolysis.

Q. How is the compound structurally characterized post-synthesis?

Key analytical techniques include:

- 1H/13C-NMR : Confirms the presence of the acetyl group (δ ~2.5 ppm for CH3 in 1H-NMR; δ ~190 ppm for carbonyl in 13C-NMR) and propanamide backbone (δ ~2.1–2.3 ppm for CH2) .

- IR Spectroscopy : Detects amide C=O stretching (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (MW = 226.3 g/mol) and fragmentation patterns .

Q. What are the key structural features influencing its reactivity?

- The thiazole ring acts as an electron-deficient heterocycle, directing electrophilic substitution at the 5-position.

- The acetyl group enhances solubility in polar aprotic solvents, while the propanamide moiety participates in hydrogen bonding, influencing crystallinity and biological interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilicity of 4-acetylthiazol-2-amine.

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the tetrahedral intermediate .

- Temperature control : Slow addition of propanoyl chloride at 0°C minimizes exothermic side reactions.

- Purification : Gradient elution in chromatography (e.g., 20–50% ethyl acetate in hexane) resolves unreacted starting materials .

Q. How can structure-activity relationships (SAR) guide biological activity analysis?

SAR studies focus on substituent effects:

- Thiazole ring modifications : Electron-withdrawing groups (e.g., acetyl) enhance electrophilicity, potentially increasing enzyme inhibition .

- Propanamide chain length : Shorter chains (e.g., acetamide vs. propanamide) reduce steric hindrance, improving target binding . Example: In thiazole-oxadiazole hybrids, para-methyl substitution on aryl rings increased alkaline phosphatase inhibition (IC50 = 1.878 mM vs. 5.242 mM for unsubstituted analogs) .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Purity validation : Use HPLC (≥95% purity) to exclude confounding impurities .

- Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.